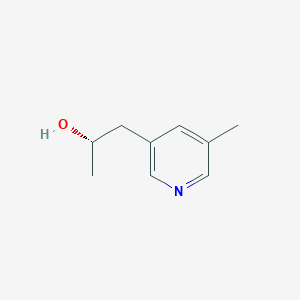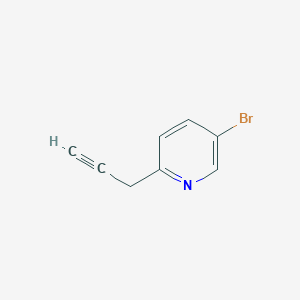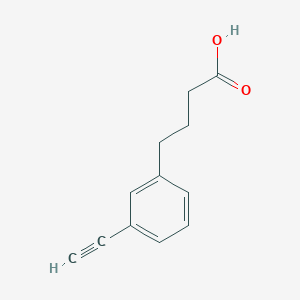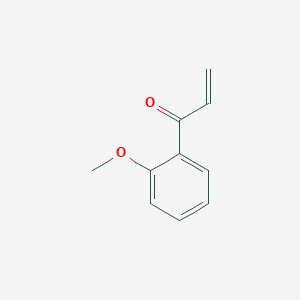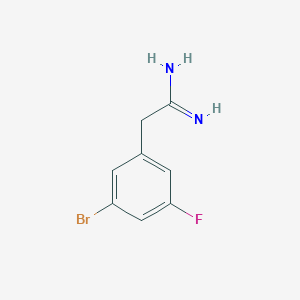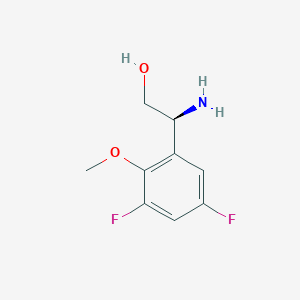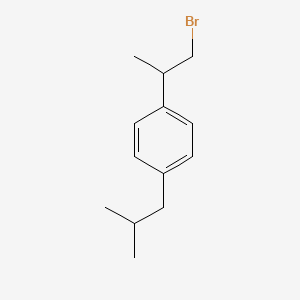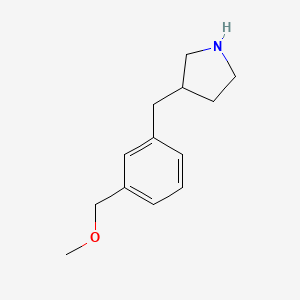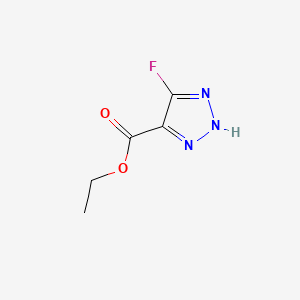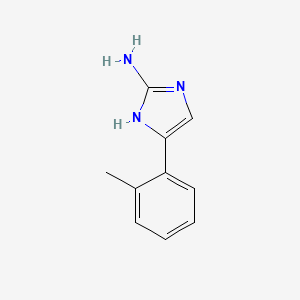![molecular formula C13H20N2O3 B13603988 Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)
Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a phenyl ring, and a carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate typically begins with the reaction of 4-(1-amino-2-hydroxyethyl)phenylamine with tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions. The mixture is stirred and allowed to react for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine, altering the compound’s properties.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the phenyl ring.
科学的研究の応用
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Explored for its potential therapeutic properties.
- Used in the development of drug candidates.
Industry:
- Employed in the manufacture of specialty chemicals.
- Used in the production of polymers and resins.
作用機序
The mechanism of action of tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The carbamate group can form covalent bonds with active site residues, altering enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues, stabilizing the compound-enzyme complex.
類似化合物との比較
- Tert-butyl n-(2-hydroxyethyl)carbamate
- Tert-butyl n-(4-hydroxyphenyl)carbamate
- Tert-butyl n-(2-aminoethyl)carbamate
Comparison:
- Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which provides additional sites for chemical modification and interaction.
- Tert-butyl n-(2-hydroxyethyl)carbamate lacks the aromatic ring, making it less versatile in aromatic substitution reactions.
- Tert-butyl n-(4-hydroxyphenyl)carbamate has a hydroxyl group on the phenyl ring but lacks the amino group, limiting its reactivity in certain biochemical applications.
- Tert-butyl n-(2-aminoethyl)carbamate has an amino group but lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
特性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
tert-butyl N-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17) |
InChIキー |
LPRVGJUEFIVJKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


